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Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

Cat. No.: B1282306

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 3-(3-
Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research.
By presenting detailed experimental protocols and comparing its spectral data with that of its
isomers, this document serves as a valuable resource for identity confirmation and quality
control.

Analytical Data Summary

The following tables summarize the key analytical data for 3-(3-Bromophenyl)pyridine and its
structural isomers, 2-(3-bromophenyl)pyridine and 4-(4-bromophenyl)pyridine. This
comparative approach is essential for unambiguous identification, particularly in complex
reaction mixtures.

Table 1: Physicochemical and Mass Spectrometry Data
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Table 2: tH NMR Spectral Data (CDCl3)

Compound

Chemical Shift (6, ppm) and Multiplicity

3-(3-Bromophenyl)pyridine

Data matches previously reported values|[1]

2-(4-Bromophenyl)pyridine

8.71 —8.63 (m, 1H), 7.90 — 7.83 (m, 2H), 7.77 —
7.65 (M, 2H), 7.62 — 7.55 (m, 2H), 7.26 — 7.21
(m, 1H)[2]

2,6-diphenyl-4-(3-bromophenyl)pyridine

8.24 (4H, d, J = 7.6 Hz), 7.91 (1H, s), 7.86 (2H,
s), 7.69 (1H, d, J = 7.5 Hz), 7.64 (1H, d, J = 7.89
Hz), 7.56 (m, 1H)

Table 3: 13C NMR Spectral Data (CDCls, 126 MHz)
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Compound Chemical Shift (6, ppm)

122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5,

3-(3-Bromophenyl)pyridine
( phenyhpy 136.8, 148.06, 148.11, 148.9[1]

156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4,

2-(4-Bromophenyl)pyridine
( phenyhpy 122.4, 120.3[2]

2,6-diphenyl-4-(3-bromophenyl)pyridine Not Publicly Available

Table 4: Infrared (IR) Spectral Data (KBr, cm~—1)

Compound Key Vibrational Frequencies

3-(3-Bromophenyl)pyridine 1576, 1468, 1424, 1385[1]

General ranges: C-H aromatic stretching (3100-
Related Pyridine Derivatives 3000), C=C and C=N aromatic stretching (1600-
1400)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols
are based on standard practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample for tH NMR and 20-30 mg for 13C NMR
in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard.

 Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-10 ppm.
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o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30’).

[¢]

Spectral Width: 0-160 ppm.

[e]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Relaxation Delay: 2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin).
Apply Fourier transformation, phase correction, and baseline correction. Reference the
spectra to the TMS signal (0.00 ppm for *H and 3C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an
agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a standard FT-IR spectrometer.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after
separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Utilize Electron lonization (EI) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) to primarily observe the molecular ion.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight of the compound and its fragments (e.g., m/z 50-500).

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and characteristic fragment ions. The isotopic pattern for bromine (°Br and 8!Br in an
approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical data and a
common synthetic pathway for 3-(3-Bromophenyl)pyridine.
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Analytical Data Cross-Validation Workflow
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Caption: A logical workflow for the cross-validation of analytical data.

Suzuki-Miyaura Coupling for 3-(3-Bromophenyl)pyridine Synthesis

3-Bromopyridine

\

\

3-(3-Bromophenyl)pyridine

3-Bromophenylboronic Acid Pd Catalyst Base Solvent
pheny (e.g., Pd(PPhs)a) (e.g., Na2COs) (e.g., Toluene/Water)
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Caption: A common synthetic route to 3-(3-Bromophenyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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